1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid
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Overview
Description
1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as Boc-3-hydroxyazetidine-2-carboxylic acid and is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
Scientific Research Applications
Synthesis of Enantiomerically Pure Compounds
The compound is involved in the synthesis of novel electrophilic building blocks for creating enantiomerically pure compounds (EPC). This includes the preparation of derivatives from various hydroxy- or amino-carboxylic acids, which can further be converted into chiral derivatives of pyruvic acid and other compounds. These processes are essential for the production of stereochemically defined pharmaceuticals and research chemicals (Zimmermann & Seebach, 1987).
Antibacterial Agent Synthesis
Research on derivatives of this compound has led to the identification of potential antibacterial agents. Specifically, studies on 2-arylthiazolidine-4-carboxylic acid derivatives have shown significant antibacterial activities against various bacterial strains, highlighting its potential use in designing new antibacterial drugs (Song et al., 2009).
Designing Anticancer Agents
Functionalized amino acid derivatives, including those based on 1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid, have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. This highlights its role in the design and development of new anticancer agents, with some derivatives showing promising cytotoxicity in ovarian and oral cancers (Kumar et al., 2009).
Synthesis of Protected 3-Haloazetidines
This compound is a key intermediate in the synthesis of protected 3-haloazetidines, which are crucial building blocks in medicinal chemistry for the creation of azetidine-3-carboxylic acid derivatives. These derivatives are important for the development of natural products and pharmaceutical compounds, demonstrating the compound's versatility in synthetic organic chemistry (Ji et al., 2018).
Novel Tert-butoxycarbonylation Reagent
It also serves as a basis for the development of new tert-butoxycarbonylation reagents, facilitating the introduction of tert-butoxycarbonyl protecting groups under mild conditions without the need for a base. This application is crucial for the protection of amino groups in peptide synthesis and other areas of organic synthesis (Saito et al., 2006).
Mechanism of Action
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis as a protecting group for amines .
Mode of Action
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group protects the amine from unwanted reactions during synthesis, and can be removed later with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The boc group plays a crucial role in peptide synthesis, where it protects the amine group during the formation of peptide bonds .
Result of Action
The result of the action of 1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid is largely dependent on the specific context of its use. In the context of peptide synthesis, the BOC group allows for the selective formation of peptide bonds without unwanted side reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the reaction environment can affect the addition and removal of the BOC group . Furthermore, the temperature and solvent used can also impact the efficiency of these reactions .
Properties
IUPAC Name |
3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5/c1-9(2,3)15-8(14)10-4-5(11)6(10)7(12)13/h5-6,11H,4H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQJIHHAEOZFPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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